Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate

Catalog No.
S15815704
CAS No.
M.F
C16H22N2O2
M. Wt
274.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbam...

Product Name

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate

IUPAC Name

benzyl N-(8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)17-10-13-8-14-6-7-15(9-13)18-14/h1-5,13-15,18H,6-11H2,(H,17,19)

InChI Key

FRZAQCULHJDUHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CNC(=O)OCC3=CC=CC=C3

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is a complex organic compound characterized by its bicyclic structure, which includes a nitrogen atom within the ring system. This compound belongs to the class of azabicyclic compounds, specifically featuring an 8-azabicyclo[3.2.1]octane core. The presence of the benzyl group and carbamate functionality contributes to its chemical reactivity and potential biological activity. The molecular formula for Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is C16_{16}H22_{22}N2_2O2_2, and it has a molecular weight of approximately 274.36 g/mol .

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, often facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: This process entails replacing one atom or group of atoms with another, utilizing various nucleophiles depending on the desired product.

The outcomes of these reactions can lead to diverse derivatives, including ketones, carboxylic acids, alcohols, and amines.

The biological activity of Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is under investigation due to its unique structural features that allow interaction with various biological targets. Preliminary studies suggest that this compound may exhibit potential therapeutic effects, possibly influencing receptor activity or enzyme modulation in biological systems. Its unique bicyclic structure may enhance its binding affinity to specific molecular targets, making it a candidate for further pharmacological studies .

The synthesis of Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate typically involves several steps:

  • Formation of the Bicyclic Core: The initial step often includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from acyclic precursors through stereocontrolled methodologies.
  • Functionalization: Following the formation of the bicyclic structure, functional groups such as benzyl and carbamate are introduced through various chemical transformations.
  • Optimization for Yield: Reaction conditions are optimized for yield and selectivity, often employing advanced techniques such as continuous flow reactors in industrial settings to scale production effectively .

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate has several applications across different fields:

  • Chemical Research: It serves as a building block in synthetic chemistry for developing more complex molecules.
  • Biological Studies: The compound's unique structure makes it valuable for studying biological processes and interactions at the molecular level.
  • Pharmaceutical Development: Due to its potential therapeutic properties, it may play a role in drug discovery and development.
  • Material Science: The compound can be utilized in creating new materials with specific properties due to its chemical reactivity .

Interaction studies involving Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate focus on its binding affinity to various receptors and enzymes, which could elucidate its mechanism of action in biological systems. These studies are crucial for understanding how this compound can modulate biological pathways and contribute to therapeutic effects.

Several compounds share structural similarities with Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
8-Benzyl-8-azabicyclo[3.2.1]octan-3-oneContains the same bicyclic scaffold but lacks carbamate functionalityPotentially different reactivity due to ketone presence
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochlorideSalt form of the above compoundEnhanced solubility in aqueous environments
tert-butyl ((1R,5S)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamateSimilar bicyclic structure with tert-butyl groupDifferent steric effects influencing reactivity and biological activity

Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate is unique due to its specific functional groups that confer distinct chemical reactivity and potential biological activity compared to these similar compounds . Its versatility allows for diverse modifications that can be tailored for specific applications in research and industry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.168127949 g/mol

Monoisotopic Mass

274.168127949 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

Explore Compound Types